Diethyl {5-[(2-chlorobenzyl)amino]-2-phenyl-1,3-oxazol-4-yl}phosphonate
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Overview
Description
DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multiple steps. One common method involves the reaction of 2-chlorobenzylamine with 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid, followed by the introduction of the phosphonate group through a phosphonylation reaction. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOL-4-YL)PHOSPHONATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition of enzymatic reactions or the modulation of protein-protein interactions, which can have therapeutic or industrial applications.
Comparison with Similar Compounds
Similar Compounds
DIETHYL (4-CHLOROPHENYL)AMINO) (PHENYL)METHYL)PHOSPHONATE: Similar in structure but with different substituents, leading to variations in reactivity and applications.
DIETHYL (4-CHLOROPHENYL)AMINO) (4-METHOXYPHENYL)METHYL)PHOSPHONATE: Another related compound with distinct properties and uses.
Uniqueness
DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H22ClN2O4P |
---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-diethoxyphosphoryl-2-phenyl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C20H22ClN2O4P/c1-3-25-28(24,26-4-2)20-19(22-14-16-12-8-9-13-17(16)21)27-18(23-20)15-10-6-5-7-11-15/h5-13,22H,3-4,14H2,1-2H3 |
InChI Key |
YTDBXMQFRARNPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C2=CC=CC=C2)NCC3=CC=CC=C3Cl)OCC |
Origin of Product |
United States |
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